trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide
Overview
Description
trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C4H8O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene-3,4-diol using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or sulfide forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide has several scientific research applications, including:
Organic Synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules.
Material Science: Its unique structure allows it to be used in the development of new materials with specific properties.
Biology and Medicine: The compound is studied for its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action for trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide involves its reactivity as a diene in [4+2] cycloaddition reactions. This reactivity allows it to form various cyclic compounds, which can then undergo further transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Tetrahydrothiophene-1,1-dioxide: A related compound with similar reactivity but lacking the diol functionality.
Tetrahydrothiophene-3,4-diol: The parent compound without the sulfone group.
Properties
IUPAC Name |
(3R,4R)-1,1-dioxothiolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDYVUZEKIBDP-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212908 | |
Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-18-6, 14176-47-7 | |
Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14176-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-tetrahydrothiophene-3,4-diol 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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